molecular formula C14H20ClNO3 B14346215 N-(3-Chloro-4,5-diethoxyphenyl)butanamide CAS No. 90256-97-6

N-(3-Chloro-4,5-diethoxyphenyl)butanamide

Cat. No.: B14346215
CAS No.: 90256-97-6
M. Wt: 285.76 g/mol
InChI Key: GSINITPNTGVZSV-UHFFFAOYSA-N
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Description

N-(3-Chloro-4,5-diethoxyphenyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide group attached to a phenyl ring substituted with chlorine and diethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-4,5-diethoxyphenyl)butanamide typically involves the reaction of 3-chloro-4,5-diethoxyaniline with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Chloro-4,5-diethoxyaniline+Butanoyl chlorideThis compound+HCl\text{3-Chloro-4,5-diethoxyaniline} + \text{Butanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-Chloro-4,5-diethoxyaniline+Butanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4,5-diethoxyphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-4,5-diethoxyphenyl)butanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4,5-diethoxyphenyl)butanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorophenyl)butanamide: Similar structure but lacks the diethoxy groups.

    N-(3-Chloro-4,5-dimethoxyphenyl)butanamide: Similar structure with methoxy groups instead of diethoxy groups.

    N-(3-Bromo-4,5-diethoxyphenyl)butanamide: Similar structure with a bromine atom instead of chlorine.

Uniqueness

N-(3-Chloro-4,5-diethoxyphenyl)butanamide is unique due to the presence of both chlorine and diethoxy groups on the phenyl ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

90256-97-6

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

N-(3-chloro-4,5-diethoxyphenyl)butanamide

InChI

InChI=1S/C14H20ClNO3/c1-4-7-13(17)16-10-8-11(15)14(19-6-3)12(9-10)18-5-2/h8-9H,4-7H2,1-3H3,(H,16,17)

InChI Key

GSINITPNTGVZSV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC(=C(C(=C1)Cl)OCC)OCC

Origin of Product

United States

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